molecular formula C8H11BrN2O2S2 B1335582 1-[(5-Bromothien-2-yl)sulfonyl]piperazine CAS No. 725688-07-3

1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Cat. No. B1335582
M. Wt: 311.2 g/mol
InChI Key: HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(5-Bromothien-2-yl)sulfonyl]piperazine is a derivative of piperazine featuring a sulfonyl group and a bromothienyl substituent. Piperazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The sulfonyl moiety is a common functional group in drug design due to its ability to interact with biological targets, while the bromothienyl group can add further specificity and potency to the compound's activity.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides. In the case of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, the synthesis was achieved by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Although the specific synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate sulfonyl chloride to introduce the bromothienyl group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, MS, IR, and X-ray crystallography. For instance, the structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine was confirmed by X-ray crystallography, which showed that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural features are important as they can influence the biological activity of the compound.

Chemical Reactions Analysis

Piperazine sulfynol derivatives, including those with a sulfonyl group, can participate in various chemical reactions. These reactions are essential for further functionalization and for the exploration of their biological activities. The specific chemical reactions that 1-[(5-Bromothien-2-yl)sulfonyl]piperazine can undergo are not detailed in the provided papers, but it is likely that the bromine atom could be utilized in further substitution reactions due to its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine sulfynol derivatives are crucial for their potential as drug candidates. These properties include solubility, lipophilicity, and the ability to cross biological barriers such as the Blood-Brain Barrier (BBB). The provided papers discuss the evaluation of physicochemical properties such as clogP, clogS, drug-likeness, total surface area, polar surface area, H-acceptor, and H-donor parameters for a series of piperazine sulfynol derivatives . These properties are important for predicting the pharmacokinetic behavior of the compounds and their suitability as drug candidates.

Relevant Case Studies

The antibacterial activity of piperazine sulfynol derivatives was tested against Methicillin-resistant Staphylococcus aureus (MRSA), with one of the derivatives showing promising activity . The compound 5e showed a minimum inhibitory concentration (MIC) value and zone of inhibition (ZOI) comparable to standard antibiotics. The action against MRSA was further confirmed through in silico docking studies, SEM, cellular leakage, potassium efflux, and inhibitory effect on the electron transport chain. Additionally, the cytotoxicity of the compound was evaluated against L6 cell lines, establishing its potential as an antibacterial agent .

Scientific Research Applications

Anticancer Properties

  • A study found that certain polyfunctional substituted 1,3-thiazoles, which include a piperazine substituent, showed significant anticancer activity against various cancer cell lines (Turov, 2020).

Structural and Computational Analysis

  • Research involving crystal structure studies and Density Functional Theory (DFT) calculations of piperazine derivatives, including those with a sulfonyl moiety, shed light on their reactive sites and physical properties (Kumara et al., 2017).

Breast Cancer Cell Proliferation Inhibition

  • A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and found to inhibit MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

Antibacterial Properties

  • Piperazine sulfynol derivatives were synthesized and showed considerable antibacterial potency against superbugs like MRSA, indicating potential as new antibacterial agents (Prasad et al., 2022).

Serotonin Receptor Ligands

  • Some piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified as high-affinity ligands for the 5-HT(6) serotonin receptor (Park et al., 2011).

Antiproliferative Activity

  • Combretastatin‐A4 acids integrated with sulfonyl piperazine scaffolds displayed significant antiproliferative activity against various cancer cell lines (Jadala et al., 2019).

Adenosine Receptor Antagonists

  • A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406676
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromothien-2-yl)sulfonyl]piperazine

CAS RN

725688-07-3
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((5-BROMO-2-THIENYL)SULFONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.